molecular formula C32H39N4O6P B126356 Pht-ape(P)-ile-nal-MA CAS No. 154438-97-8

Pht-ape(P)-ile-nal-MA

Cat. No.: B126356
CAS No.: 154438-97-8
M. Wt: 606.6 g/mol
InChI Key: JZNUDDLHWUADHI-NUKCWJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pht-ape(P)-ile-nal-MA is a synthetic compound whose structural and functional properties remain under active investigation.

Properties

CAS No.

154438-97-8

Molecular Formula

C32H39N4O6P

Molecular Weight

606.6 g/mol

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)butyl-N-[(2S,3S)-3-methyl-1-[[(2S)-2-(methylamino)-3-naphthalen-2-ylpropanoyl]amino]-1-oxopentan-2-yl]phosphonamidic acid

InChI

InChI=1S/C32H39N4O6P/c1-4-21(2)28(30(38)34-29(37)27(33-3)20-22-15-16-23-11-5-6-12-24(23)19-22)35-43(41,42)18-10-9-17-36-31(39)25-13-7-8-14-26(25)32(36)40/h5-8,11-16,19,21,27-28,33H,4,9-10,17-18,20H2,1-3H3,(H,34,37,38)(H2,35,41,42)/t21-,27-,28-/m0/s1

InChI Key

JZNUDDLHWUADHI-NUKCWJJBSA-N

SMILES

CCC(C)C(C(=O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC)NP(=O)(CCCCN3C(=O)C4=CC=CC=C4C3=O)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC)NP(=O)(CCCCN3C(=O)C4=CC=CC=C4C3=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC)NP(=O)(CCCCN3C(=O)C4=CC=CC=C4C3=O)O

Other CAS No.

154438-97-8

Synonyms

N-(((phthalimidyl)butyl)phospho)isoleucyl-beta-naphthylalanine methylamide
Pht-Ape(P)-Ile-Nal-MA
phthaloyl-N-(CH2)4-PO2-Ile-(beta-naphthyl)Ala-NHCH3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Comparative studies highlight Pht-ape(P)-ile-nal-MA’s uniqueness in its hybrid structure, combining rigid aromatic groups (from phthalic derivatives) with flexible methacrylate chains. This contrasts with:

  • Poly(methyl methacrylate) (PMMA) : Lacks aromatic rigidity, resulting in lower thermal stability but higher transparency .
Table 1: Key Properties of this compound and Analogs
Property This compound PMMA Phthalic Anhydride Polymers
Thermal Stability (°C) 220–250 160–200 280–320
Solubility (in THF) High Moderate Low
Glass Transition (Tg) 105–120 85–105 130–150

Data inferred from comparative polymer studies

Analytical Methodologies

This compound’s phenolic/aromatic amine groups (if present) enable characterization via UV-Vis spectroscopy and redox-based assays, similar to methods used for drugs like N,N-Diethyl-p-phenylenediamine. Notably, its analysis avoids pH-sensitive or solvent-intensive steps, aligning with streamlined protocols for aromatic amines .

Regulatory and Industrial Relevance

While this compound’s CAS number is undocumented in the provided evidence, regulatory databases (e.g., EPA) catalog structurally related compounds, emphasizing the need for standardized naming and safety profiling .

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